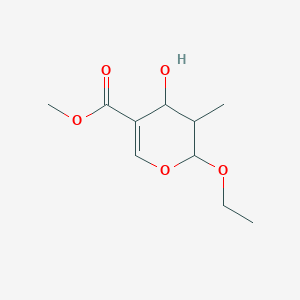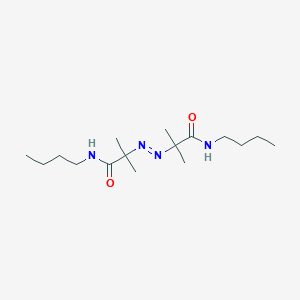
2,2'-Azobis(n-butyl-2-methylpropionamide)
Vue d'ensemble
Description
2,2'-Azobis(n-butyl-2-methylpropionamide), commonly known as AIBN, is a white crystalline powder that is widely used in the field of polymer chemistry. It is an organic compound that is soluble in most organic solvents and is primarily used as a radical initiator in the polymerization process. AIBN is a highly effective initiator and is commonly used in the production of synthetic rubbers, resins, and plastics.
Mécanisme D'action
AIBN works as a radical initiator by decomposing into two free radicals when heated or exposed to light. These free radicals then initiate the polymerization process by reacting with monomers, which leads to the formation of polymer chains. The reaction mechanism involves the formation of a nitrogen-centered radical, which then reacts with the double bond of the monomer to form a carbon-centered radical.
Effets Biochimiques Et Physiologiques
AIBN is not known to have any significant biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it can be hazardous if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The use of AIBN as a radical initiator has several advantages, such as its high efficiency and the ability to initiate polymerization at low temperatures. However, AIBN has some limitations, such as its sensitivity to heat and light, which can cause premature decomposition. Additionally, AIBN can be hazardous if not handled properly, and its use requires proper safety precautions.
Orientations Futures
1. The development of new and more efficient radical initiators that are less sensitive to heat and light.
2. The investigation of the use of AIBN in the production of new types of polymers and composites.
3. The study of the mechanism of action of AIBN and its interaction with other compounds.
4. The exploration of the potential use of AIBN in other fields, such as medicine and agriculture.
In conclusion, AIBN is a crucial compound in the field of polymer chemistry and has a wide range of applications in the production of industrial products. Its use in scientific research has led to significant advances in the field of polymerization and has opened up new avenues for research. While AIBN has some limitations, its advantages make it an essential component in many laboratory experiments. As research in this field continues, new and innovative uses for AIBN are likely to emerge.
Applications De Recherche Scientifique
AIBN is widely used in scientific research as a radical initiator for various polymerization reactions. It is also used in the synthesis of organic compounds and as a cross-linking agent in the production of polymers. AIBN is an essential component in the production of many industrial products such as adhesives, coatings, and composites.
Propriétés
Numéro CAS |
195520-32-2 |
|---|---|
Nom du produit |
2,2'-Azobis(n-butyl-2-methylpropionamide) |
Formule moléculaire |
C16H32N4O2 |
Poids moléculaire |
312.45 g/mol |
Nom IUPAC |
N-butyl-2-[[1-(butylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H32N4O2/c1-7-9-11-17-13(21)15(3,4)19-20-16(5,6)14(22)18-12-10-8-2/h7-12H2,1-6H3,(H,17,21)(H,18,22) |
Clé InChI |
SFLRURCEBYIKSS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC |
SMILES canonique |
CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC |
Synonymes |
2,2'-AZOBIS(N-BUTYL-2-METHYLPROPIONAMIDE) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

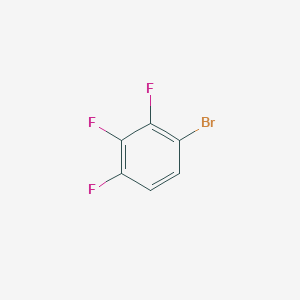
![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
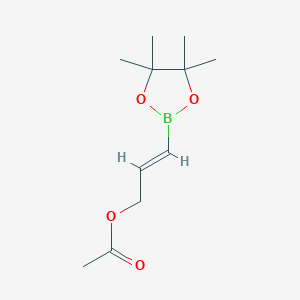
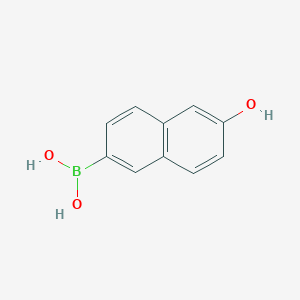
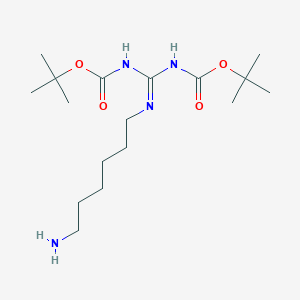
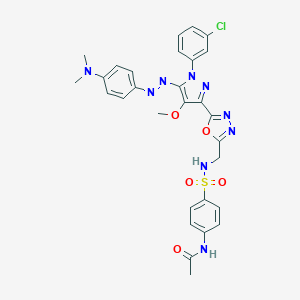
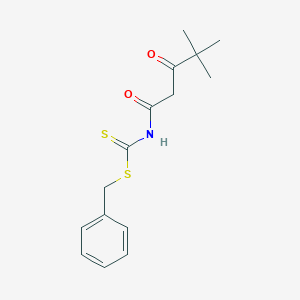
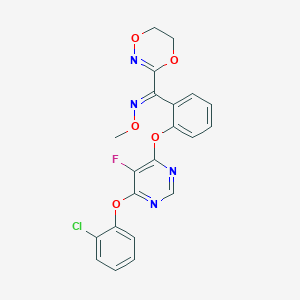
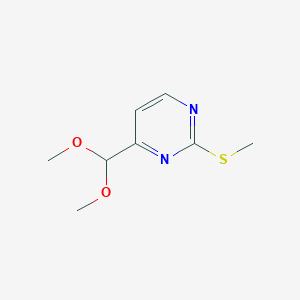
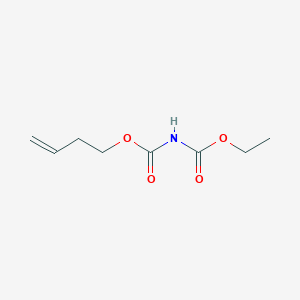
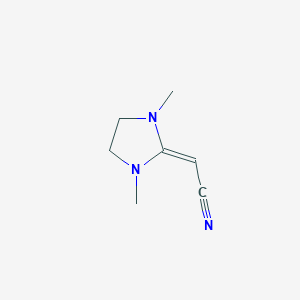
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
